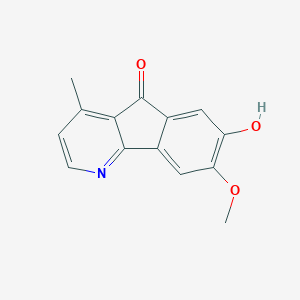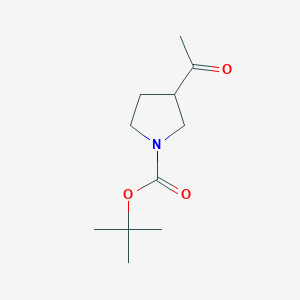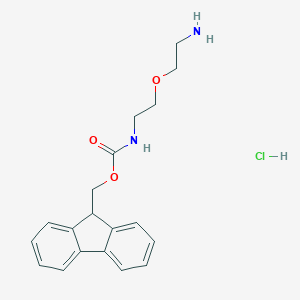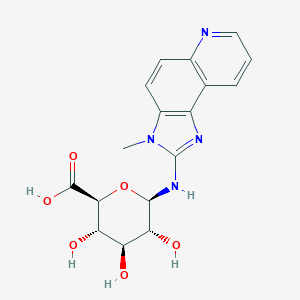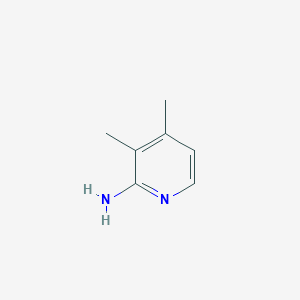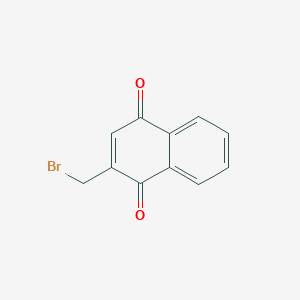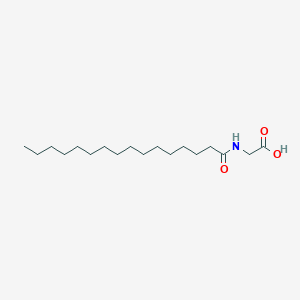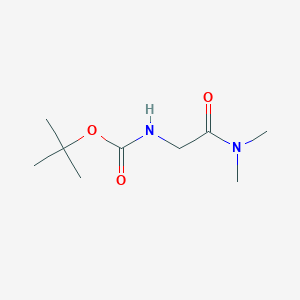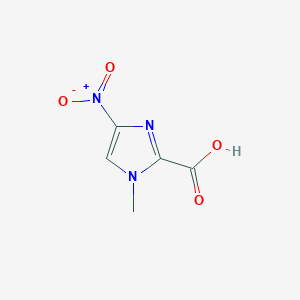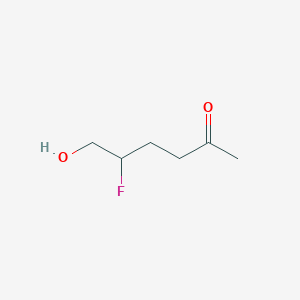
5-Fluoro-6-hydroxyhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-hydroxyhexan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorinated ketone that has been synthesized through various methods and has been found to have potential applications in drug development, as well as in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-hydroxyhexan-2-one is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and proteins. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory retention.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Fluoro-6-hydroxyhexan-2-one are diverse and depend on the specific application. In drug development, it has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells. In biochemical and physiological studies, it has been used as a tool to investigate the mechanism of action of various enzymes and proteins. It has also been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Fluoro-6-hydroxyhexan-2-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available. However, one of the limitations is that it can be expensive to produce, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-Fluoro-6-hydroxyhexan-2-one. One direction is to further investigate its potential applications in drug development, particularly in the development of anticancer drugs. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential as a tool in biochemical and physiological studies.
Méthodes De Synthèse
There are several methods for synthesizing 5-Fluoro-6-hydroxyhexan-2-one, including the reaction of 5-fluorovaleraldehyde with ethyl acetoacetate, the reaction of 5-fluorovaleraldehyde with ethyl pyruvate, and the reaction of 5-fluorovaleraldehyde with ethyl 2-oxobutanoate. The most commonly used method involves the reaction of 5-fluorovaleraldehyde with ethyl acetoacetate in the presence of a base catalyst. This method yields a high purity product and is relatively easy to perform.
Applications De Recherche Scientifique
5-Fluoro-6-hydroxyhexan-2-one has been used in various scientific research applications, including drug development, biochemical and physiological studies, and as a reagent in organic synthesis. It has been found to have potential applications in the development of anticancer drugs, as well as in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been used as a tool in biochemical and physiological studies to investigate the mechanism of action of various enzymes and proteins.
Propriétés
Numéro CAS |
117751-47-0 |
|---|---|
Nom du produit |
5-Fluoro-6-hydroxyhexan-2-one |
Formule moléculaire |
C6H11FO2 |
Poids moléculaire |
134.15 g/mol |
Nom IUPAC |
5-fluoro-6-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H11FO2/c1-5(9)2-3-6(7)4-8/h6,8H,2-4H2,1H3 |
Clé InChI |
GTTYFCMYGYTVKC-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(CO)F |
SMILES canonique |
CC(=O)CCC(CO)F |
Synonymes |
2-Hexanone, 5-fluoro-6-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



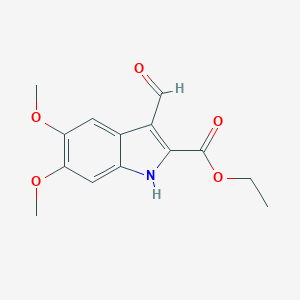
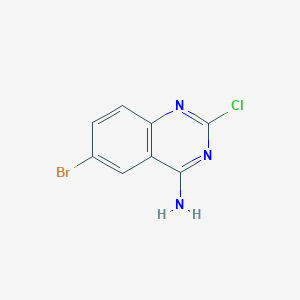
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)


